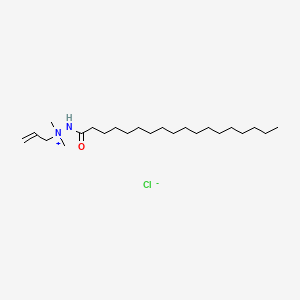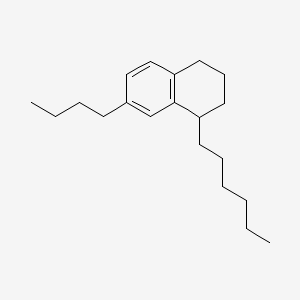
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C20H32 It is a derivative of tetrahydronaphthalene, characterized by the presence of butyl and hexyl groups at specific positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. The process begins with the alkylation of naphthalene to introduce butyl and hexyl groups. This is followed by catalytic hydrogenation under high pressure and temperature to reduce the aromatic ring to a tetrahydronaphthalene structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where naphthalene derivatives are subjected to alkylation and hydrogenation processes. Catalysts such as palladium or platinum on carbon are commonly used to facilitate these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Further hydrogenation can occur, although the tetrahydronaphthalene structure is already a reduced form.
Substitution: Halogenation or nitration can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrophobic interactions. The butyl and hexyl groups enhance its solubility in non-polar solvents, facilitating its incorporation into lipid membranes and other hydrophobic environments. This property makes it useful in applications requiring the modulation of membrane properties or the delivery of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the butyl and hexyl groups.
6-Butyl-7-hexyl-1,2,3,4-tetrahydronaphthalene: A positional isomer with similar properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Commonly used as a solvent and in hydrogenation reactions.
Uniqueness
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the butyl and hexyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other tetrahydronaphthalene derivatives and useful in specialized applications .
Eigenschaften
CAS-Nummer |
66205-02-5 |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
7-butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H32/c1-3-5-7-8-11-18-12-9-13-19-15-14-17(10-6-4-2)16-20(18)19/h14-16,18H,3-13H2,1-2H3 |
InChI-Schlüssel |
NYCNHRDBUAZHFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCCC2=C1C=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


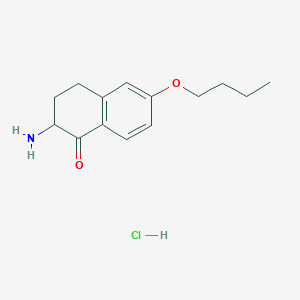

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

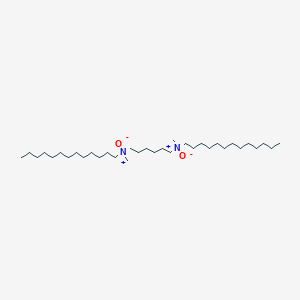

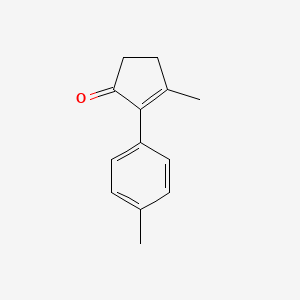
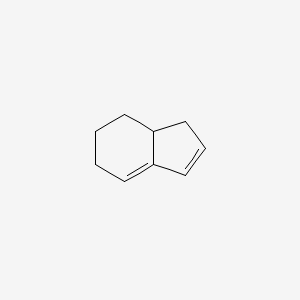
![2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine](/img/structure/B14459426.png)
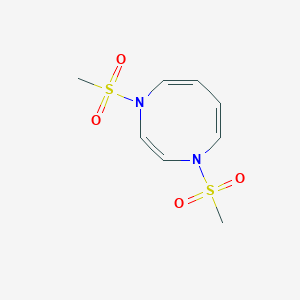
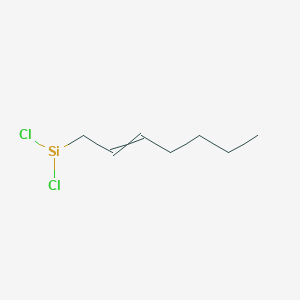

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
